3-Fluoro-4-methoxypiperidine
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Overview
Description
3-Fluoro-4-methoxypiperidine is a heterocyclic organic compound with the molecular formula C6H12FNO It is a derivative of piperidine, where a fluorine atom is substituted at the third position and a methoxy group at the fourth position
Preparation Methods
The synthesis of 3-Fluoro-4-methoxypiperidine involves several steps and can be achieved through different synthetic routes. One common method involves the fluorination of a suitable piperidine precursor. For instance, starting with 4-methoxypiperidine, a fluorinating agent such as Selectfluor can be used to introduce the fluorine atom at the desired position. The reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure the selective introduction of the fluorine atom .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
3-Fluoro-4-methoxypiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
3-Fluoro-4-methoxypiperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is used to study the effects of fluorine substitution on biological activity.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The presence of fluorine can enhance the potency and selectivity of drug candidates, while the methoxy group can improve solubility and pharmacokinetic properties.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-methoxypiperidine involves its interaction with specific molecular targets and pathways. The fluorine atom can form strong hydrogen bonds and interact with enzyme active sites, altering the compound’s binding affinity and activity. The methoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and uptake in biological systems .
Comparison with Similar Compounds
3-Fluoro-4-methoxypiperidine can be compared with other similar compounds, such as:
3-Fluoro-4-hydroxypiperidine: This compound has a hydroxyl group instead of a methoxy group, which can significantly alter its chemical reactivity and biological activity.
3-Chloro-4-methoxypiperidine: The substitution of fluorine with chlorine can affect the compound’s electronic properties and reactivity.
4-Methoxypiperidine: Lacking the fluorine atom, this compound serves as a precursor in the synthesis of this compound and has different chemical properties.
The uniqueness of this compound lies in the combination of fluorine and methoxy groups, which confer distinct chemical and biological properties that are not observed in its analogs.
Properties
Molecular Formula |
C6H12FNO |
---|---|
Molecular Weight |
133.16 g/mol |
IUPAC Name |
3-fluoro-4-methoxypiperidine |
InChI |
InChI=1S/C6H12FNO/c1-9-6-2-3-8-4-5(6)7/h5-6,8H,2-4H2,1H3 |
InChI Key |
NKLOYRQCMQNZOI-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCNCC1F |
Origin of Product |
United States |
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